molecular formula C8H10N2O3S B7722355 2-(benzenesulfonyl)-N'-hydroxyethanimidamide

2-(benzenesulfonyl)-N'-hydroxyethanimidamide

Cat. No.: B7722355
M. Wt: 214.24 g/mol
InChI Key: JDJJCAFDNKSAPX-UHFFFAOYSA-N
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Description

2-(benzenesulfonyl)-N’-hydroxyethanimidamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological and pharmacological activities, including antibacterial, antitumor, and antiviral effects . This compound is characterized by the presence of a benzenesulfonyl group attached to an ethanimidamide moiety, which imparts unique chemical properties and reactivity.

Mechanism of Action

Target of Action

Similar compounds such as aebsf are known to target serine residues . These residues play a crucial role in the function of many enzymes, including proteases and kinases.

Mode of Action

2-(benzenesulfonyl)-N’-hydroxyethanimidamide likely interacts with its targets through covalent modification. For instance, AEBSF is known to covalently modify the hydroxyl group of serine residues . This modification can alter the function of the target protein, leading to changes in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzenesulfonyl)-N’-hydroxyethanimidamide typically involves the reaction of benzenesulfonyl chloride with N-hydroxyethanimidamide under basic conditions. The reaction is carried out in a suitable solvent, such as dichloromethane or ethanol, and requires the presence of a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of 2-(benzenesulfonyl)-N’-hydroxyethanimidamide can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(benzenesulfonyl)-N’-hydroxyethanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(benzenesulfonyl)-N’-hydroxyethanimidamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamide derivatives.

    Biology: Investigated for its potential antibacterial and antiviral properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(benzenesulfonyl)-N’-hydroxyethanimidamide is unique due to its specific structure, which combines a benzenesulfonyl group with an ethanimidamide moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(benzenesulfonyl)-N'-hydroxyethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3S/c9-8(10-11)6-14(12,13)7-4-2-1-3-5-7/h1-5,11H,6H2,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDJJCAFDNKSAPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370722
Record name 2-(benzenesulfonyl)-N'-hydroxyethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17665-60-0
Record name N-Hydroxy-2-(phenylsulfonyl)ethanimidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17665-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(benzenesulfonyl)-N'-hydroxyethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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